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Compound Name: PROTAC EGFR degrader 10

Cat. No.: B12367960
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Introduction

Proteolysis-targeting chimeras (PROTACS) are a revolutionary class of therapeutic agents
designed to selectively eliminate target proteins by harnessing the cell's natural protein
disposal machinery, the ubiquitin-proteasome system.[1] Epidermal Growth Factor Receptor
(EGFR) is a well-validated target in non-small cell lung cancer (NSCLC), with mutations in
EGFR driving oncogenesis. The H3255 lung cancer cell line harbors the L858R activating
mutation in EGFR, making it a relevant model for studying EGFR-targeted therapies.[2][3] This
document provides detailed information and protocols for the characterization of PROTAC
EGFR degrader 10 (also known as MS154), a cereblon (CRBN) E3 ligase-recruiting PROTAC,
in H3255 cells.[4]

Mechanism of Action of PROTAC EGFR Degrader 10

PROTAC EGFR degrader 10 is a heterobifunctional molecule that consists of a ligand that
binds to EGFR and another ligand that recruits the CRBN E3 ubiquitin ligase. This dual binding
induces the formation of a ternary complex between EGFR and CRBN.[4] Within this complex,
the E3 ligase ubiquitinates EGFR, marking it for recognition and subsequent degradation by
the 26S proteasome. This event-driven mechanism allows for the catalytic degradation of the
target protein, distinguishing it from traditional occupancy-driven inhibitors.[4]
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PROTAC EGFR Degrader 10 Mechanism of Action.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes
and autophosphorylates, initiating downstream signaling cascades. Key pathways include the
RAS-RAF-MEK-ERK (MAPK) and PISK-AKT-mTOR pathways, which are crucial for cell
proliferation, survival, and growth. In cancer cells with activating EGFR mutations like H3255,
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these pathways are constitutively active. By degrading the EGFR protein, PROTAC EGFR
degrader 10 effectively shuts down these oncogenic signals.[5]

EGFR Signaling Pathway and Inhibition by PROTAC
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Simplified EGFR Signaling Pathway and Point of Intervention.

Quantitative Data Summary

PROTAC EGFR degrader 10 (MS154) has been shown to effectively induce the degradation
of mutant EGFR in H3255 cells. While it also inhibits cell growth, it is reported to be less potent
than other EGFR degraders like compound 6 (a VHL-recruiting degrader).[4]

Cell Line Compound Assay Type Value Reference

PROTAC EGFR EGFR

H3255 Degrader 10 Degradation 25 nM [2]
(MS154) (DCso)
PROTAC EGFR ] ] Not as potent as
Cell Proliferation
H3255 Degrader 10 (ICs0) compound 6 and  [2][4]
50
(MS154) PROTAC3

Experimental Protocols
Protocol 1: Cell Viability Assay for ICso Determination

This protocol describes the use of a colorimetric assay, such as the MTT or MTS assay, to
determine the half-maximal inhibitory concentration (ICso) of PROTAC EGFR degrader 10 on
the proliferation of H3255 cells.

Cell Viability Assay Workflow

1. Seed H3255 cells 2. Incubate overnight 3. Treat with serial dilutions e et RS 7. Add solubilization buffer
in 96-well plate (37°C, 5% CO2) of PROTAC EGFR Degrader 10 (for MTT assay) )
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Workflow for ICso Determination using MTT/MTS Assay.
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Materials:

H3255 lung cancer cells

o Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
e PROTAC EGFR degrader 10

e DMSO (vehicle control)

o 96-well cell culture plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

e Solubilization buffer (for MTT)

» Microplate reader

Procedure:

o Cell Seeding: Trypsinize and count H3255 cells. Seed the cells in a 96-well plate at a density
of 3,000-5,000 cells per well in 100 pL of complete growth medium.

 Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO:z to
allow for cell attachment.

o PROTAC Treatment: Prepare serial dilutions of PROTAC EGFR degrader 10 in complete
growth medium. Remove the medium from the wells and add 100 pL of the diluted
compound. Include a vehicle control (DMSO) at the same final concentration as the highest
PROTAC concentration.

¢ Incubation: Incubate the cells with the PROTAC for 72 hours.
e MTT/MTS Addition:

o For MTT Assay: Add 10 pL of MTT solution (5 mg/mL in PBS) to each well and incubate
for 2-4 hours at 37°C.[2]
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o For MTS Assay: Add 20 pL of MTS reagent to each well and incubate for 1-3 hours at
37°C.

e Measurement:

o For MTT Assay: Carefully remove the medium and add 100 pL of DMSO to each well to
dissolve the formazan crystals. Mix gently.

o For MTS Assay: The formazan product is soluble in the culture medium.

» Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for
MTT) using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability for each treatment relative to the
vehicle control. Plot the percentage of cell viability against the log concentration of the
PROTAC and determine the ICso value using non-linear regression analysis.

Protocol 2: Western Blot for EGFR Degradation (DCso
Determination)

This protocol details the Western blot procedure to quantify the degradation of EGFR in H3255
cells following treatment with PROTAC EGFR degrader 10 and to determine the half-maximal
degradation concentration (DCso).

Western Blot Workflow for EGFR Degradation

7. Incubate with
1. Seed H3255 cells 2. Treat with PROTAC 3. Lyse cells and PR 5. Transfer to HRP-conjugated
in 6-well plate (e.g., 16 hours) quantify protein PVDF membrane
secondary antibody

Click to download full resolution via product page

Workflow for DCso Determination using Western Blot.

Materials:

e H3255 lung cancer cells
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o 6-well cell culture plates

e PROTAC EGFR degrader 10

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o BCA protein assay kit

o SDS-PAGE gels and electrophoresis apparatus

 PVDF membrane

o Transfer buffer and apparatus

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies: Rabbit anti-EGFR, Mouse anti-GAPDH (or [3-actin)
e Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
o Enhanced Chemiluminescence (ECL) substrate

e Imaging system

Procedure:

o Cell Seeding and Treatment: Seed H3255 cells in 6-well plates and allow them to reach 70-
80% confluency. Treat the cells with various concentrations of PROTAC EGFR degrader 10
(e.g., 0.1 nM to 10 uM) or vehicle control (DMSO) for a specified time (e.g., 16 hours).[1][2]

e Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[1]
Scrape the cells and collect the lysate.

» Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant.
Determine the protein concentration using a BCA assay.

o SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of
protein (e.g., 20-30 pg) onto an SDS-PAGE gel and perform electrophoresis.[1]
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o Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[1]

e Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at
room temperature. Incubate the membrane with primary antibodies (e.g., anti-EGFR at
1:1000 and anti-GAPDH at 1:5000) overnight at 4°C.[1]

e Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-
conjugated secondary antibodies for 1 hour at room temperature.[1]

o Detection: Wash the membrane again and apply ECL substrate.[1] Capture the
chemiluminescent signal using an imaging system.

o Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).
Normalize the EGFR band intensity to the loading control (GAPDH). Calculate the
percentage of remaining EGFR relative to the vehicle-treated control for each concentration
and determine the DCso value.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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